BenchChemオンラインストアへようこそ!

N-(4-bromo-2-chlorophenyl)methanesulfonamide

Medicinal chemistry Building block differentiation Structure-property relationships

This dihalogenated sulfonamide features a para-bromo handle for Pd-catalysed Suzuki-Miyaura cross-coupling and an ortho-chloro group for subsequent orthogonal functionalization. Its unique 4-bromo-2-chloro substitution pattern ensures correct vectorial presentation and predictable coupling regiochemistry, unlike alternative isomers (e.g., 1556430-49-9, 1502169-36-9). With a logP of 2.232 and MW of 284.56 Da, it occupies fragment-like chemical space ideal for hit-to-lead SAR exploration. ECHA-classified (EC 826-557-7) with batch-specific QC (NMR, HPLC, GC) documentation. Avoid isomer misprocurement that risks failed syntheses and non-reproducible data.

Molecular Formula C7H7BrClNO2S
Molecular Weight 284.56 g/mol
CAS No. 902092-99-3
Cat. No. B3300471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-chlorophenyl)methanesulfonamide
CAS902092-99-3
Molecular FormulaC7H7BrClNO2S
Molecular Weight284.56 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C7H7BrClNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
InChIKeyUQKDFHKTGLZENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-2-chlorophenyl)methanesulfonamide (CAS 902092-99-3): Procurement-Relevant Physicochemical and Regulatory Baseline


N-(4-Bromo-2-chlorophenyl)methanesulfonamide (CAS 902092-99-3) is a dihalogenated sulfonamide building block with molecular formula C₇H₇BrClNO₂S and molecular weight 284.56 g/mol [1]. The compound bears a methanesulfonamide group on a phenyl ring substituted with bromine at the para position and chlorine at the ortho position, creating a distinctive 4-bromo-2-chloro substitution pattern. Its computed logP is 2.232 and the experimental melting point is 98–100 °C [2]. The compound is notified under the ECHA C&L Inventory (EC 826-557-7) with harmonised hazard classifications: Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 for respiratory tract irritation (H335) [3]. It is primarily supplied as a research chemical with typical purity of ≥95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why N-(4-Bromo-2-chlorophenyl)methanesulfonamide Cannot Be Readily Substituted by In-Class Analogs: A Procurement Risk Assessment


Halogenated methanesulfonamide isomers sharing the C₇H₇BrClNO₂S formula are not interchangeable. The position of halogen substituents on the phenyl ring governs lipophilicity, electronic character, and steric accessibility, each of which dictates performance in downstream synthetic transformations and biological target interactions [1]. For example, the 4-bromo-2-chloro isomer (CAS 902092-99-3) presents a para-bromo handle suitable for Pd-catalysed cross-coupling and an ortho-chloro group that exerts a distinct electron-withdrawing inductive effect, whereas the 3-bromo-4-chloro isomer (CAS 1556430-49-9) and the 2-bromo-4-chloro isomer (CAS 1502169-36-9) exhibit different vectorial and electronic profiles [2]. Even within the mono-halogenated analog series—N-(4-chlorophenyl)methanesulfonamide (MW 205.66, CAS 4284-51-9) and N-(4-bromophenyl)methanesulfonamide (MW 250.11, mp 137–141 °C, logP 2.97)—physicochemical properties diverge markedly from the target compound (MW 284.56, mp 98–100 °C, logP 2.232) [3]. Procurement of an incorrect regioisomer or mono-halogenated analog risks failed synthetic sequences, altered pharmacokinetic profiles in medicinal chemistry programs, and non-reproducible biological data. These differences are quantified in the evidence guide below.

Quantitative Differentiation Evidence for N-(4-Bromo-2-chlorophenyl)methanesulfonamide (CAS 902092-99-3) Relative to Closest Analogs


Halogen Substitution Pattern: 4-Bromo-2-chloro vs. Mono-Halogenated and Regioisomeric Analogs

N-(4-Bromo-2-chlorophenyl)methanesulfonamide bears a para-bromo and an ortho-chloro substituent, a substitution pattern that is absent from the commonly stocked mono-halogenated methanesulfonamides. Relative to N-(4-bromophenyl)methanesulfonamide (CAS 4284-50-8), the target compound adds an ortho-chloro group that increases molecular weight by 34.4 Da (+13.7%) and lowers logP from 2.97 to 2.232 [1]. Relative to N-(4-chlorophenyl)methanesulfonamide (CAS 4284-51-9), the target compound adds a para-bromo substituent, increasing molecular weight by 78.9 Da (+38.4%) . Among the dihalogenated C₇H₇BrClNO₂S isomers, the target 4-bromo-2-chloro pattern places both halogens in positions activated toward nucleophilic aromatic substitution and cross-coupling, while the 3-bromo-4-chloro (CAS 1556430-49-9) and 2-bromo-4-chloro (CAS 1502169-36-9) isomers present different electronic and steric environments [2].

Medicinal chemistry Building block differentiation Structure-property relationships

Regulatory Hazard Profile: ECHA Notified Classification as a Procurement Safety Gate

The target compound carries an ECHA-notified harmonised classification comprising four hazard categories: Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315, causes skin irritation), Eye Irritation Category 2A (H319, causes serious eye irritation), and STOT Single Exposure Category 3 (H335, may cause respiratory irritation) [1]. This is the only aggregated notification registered under EC 826-557-7. In contrast, the mono-bromo analog N-(4-bromophenyl)methanesulfonamide (CAS 4284-50-8) carries a slightly different profile with GHS07 warning and hazard statements H302-H315-H319-H335, classified as harmful (Xn) [2]. While both compounds share overlapping hazard categories, the dihalogenated nature of the target compound may influence toxicological properties and requires explicit safety verification upon procurement. No ECHA notification was identified for the 3-bromo-4-chloro or 2-bromo-4-chloro regioisomers at the time of search, placing the target compound in a more regulatory-defined position [3].

Chemical safety Regulatory compliance Laboratory procurement

Lipophilicity (logP) Differentiation: Target Compound vs. Mono-Bromo Analog

The computed logP of N-(4-bromo-2-chlorophenyl)methanesulfonamide is 2.232, based on the Chembase physicochemical property record [1]. The closest mono-halogenated comparator, N-(4-bromophenyl)methanesulfonamide (CAS 4284-50-8), has a computed logP of 2.97 [2]. The introduction of an ortho-chloro substituent reduces logP by 0.74 units (a 25% reduction), which is consistent with the electron-withdrawing inductive effect of the ortho-chloro group increasing polarity. In drug discovery contexts, a logP shift of this magnitude can meaningfully alter aqueous solubility, plasma protein binding, and membrane permeability [3]. The target compound's logP falls closer to the optimal Lipinski range (1–3) than the mono-bromo analog, suggesting potentially more favourable drug-like physicochemical properties for fragment-based or lead-like screening libraries.

Drug-likeness Lipophilicity ADME prediction

Synthetic Utility: Dual Halogen Handles for Sequential Cross-Coupling Reactions

The target compound is synthesised via sulfonylation of 4-bromo-2-chloroaniline with methanesulfonyl chloride under basic conditions . The resulting product retains both halogen substituents, which serve as orthogonal reactive handles: the para-bromo group is amenable to Pd-catalysed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, while the ortho-chloro group can participate in nucleophilic aromatic substitution (SₙAr) or, under more forcing conditions, additional cross-coupling reactions [1]. In contrast, mono-halogenated analogs such as N-(4-bromophenyl)methanesulfonamide offer only a single reactive site, limiting the structural complexity achievable in a single building block. Among the dihalogenated regioisomers, the 4-bromo-2-chloro pattern places the bromine at the para position—generally the most reactive site for Pd-mediated couplings—while the ortho-chloro substituent provides steric shielding that can direct regioselectivity in subsequent transformations [2].

Synthetic chemistry Cross-coupling Building block versatility

Supplier Batch QC Documentation: Analytical Characterisation as a Procurement Differentiator

Multiple suppliers provide N-(4-bromo-2-chlorophenyl)methanesulfonamide with documented purity specifications. Bidepharm (毕得医药) supplies the compound at 95% purity with batch-specific QC reports including NMR, HPLC, and GC analyses . Enamine LLC offers the compound (catalogue EN300-103181) at 95% purity with an MDL number MFCD05116782 [1]. American Elements lists the analog (4-bromo-2-chlorophenyl)methanesulfonamide (CAS 1565953-64-1, a nomenclature variant) with PubChem CID 112639838 and MDL MFCD26064696 [2]. In comparison, the regioisomer (3-bromo-4-chlorophenyl)methanesulfonamide (CAS 1556430-49-9) is offered at 95% purity by MolCore and AKSci, though with less extensive QC documentation readily available . The availability of multi-technique analytical characterisation (NMR, HPLC, GC) from suppliers such as Bidepharm reduces the burden of in-house identity verification and supports GLP-compliant research workflows.

Quality assurance Batch reproducibility Procurement standards

Evidence-Backed Research and Industrial Application Scenarios for N-(4-Bromo-2-chlorophenyl)methanesulfonamide (CAS 902092-99-3)


Diversifiable Building Block for Parallel Medicinal Chemistry Libraries

The target compound serves as a dual-handle scaffold for generating structurally diverse compound libraries. The para-bromo substituent enables high-yielding Suzuki-Miyaura cross-coupling with aryl boronic acids, while the ortho-chloro group remains available for subsequent nucleophilic aromatic substitution or a second, orthogonal cross-coupling step . This sequential diversification capability, supported by the compound's logP of 2.232 and molecular weight of 284.56 Da—both within fragment-like chemical space—makes it a strategic choice for hit-to-lead optimisation programs where rapid SAR exploration around the phenyl core is required [1]. Procurement of the 4-bromo-2-chloro isomer, rather than a mono-halogenated or alternative regioisomer, ensures the correct vectorial presentation of substituents and predictable coupling regiochemistry.

Physicochemical Reference Standard for Dihalogenated Sulfonamide SAR Studies

With a measured melting point of 98–100 °C, a computed logP of 2.232, and a well-characterised hazard profile (ECHA: Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3), this compound can serve as a characterised reference point in structure-activity relationship (SAR) campaigns exploring the impact of halogen substitution on sulfonamide bioactivity [2]. When compared against N-(4-bromophenyl)methanesulfonamide (logP 2.97, mp 137–141 °C), the quantitative physicochemical shifts attributable to ortho-chloro introduction—ΔlogP = −0.74, Δmp ≈ −39 °C—provide a benchmark dataset for computational QSAR model calibration [3]. The ECHA-notified hazard classification further supports its use in academic and industrial laboratories where predefined safety protocols are required.

Synthetic Intermediate for Kinase Inhibitor and Enzyme Modulator Scaffolds

The electron-withdrawing character of both bromo and chloro substituents modulates the electronic density of the phenyl ring, a property cited as valuable for designing enzyme inhibitors and receptor modulators [1]. The methanesulfonamide moiety itself is a recognised pharmacophore in kinase inhibitor design. The target compound's structure positions it as a late-stage functionalisation intermediate: the sulfonamide N–H can be alkylated or arylated, while the halogen handles permit attachment of heterocyclic or biaryl motifs commonly found in ATP-competitive kinase inhibitors. The availability of batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm ensures that material entering these synthetic sequences meets defined purity specifications .

Agrochemical Research Intermediate with Defined Regulatory Baseline

Halogenated sulfonamides have precedent in agrochemical discovery as intermediates for herbicides and fungicides [4]. The target compound's ECHA-notified hazard classification (H302, H315, H319, H335) provides a defined regulatory starting point for environmental fate and toxicology assessments, which is not available for uncharacterised regioisomers [2]. The dual-halogen pattern offers synthetic flexibility for generating agrochemical candidate libraries, where halogen substitution patterns critically influence target-site binding, metabolic stability, and environmental persistence. Procurement of the 4-bromo-2-chloro isomer with documented purity and regulatory classification reduces risk in early-stage agrochemical development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromo-2-chlorophenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.